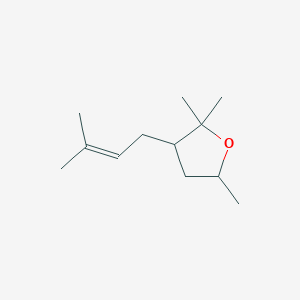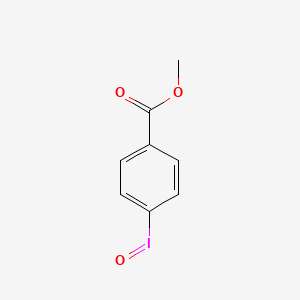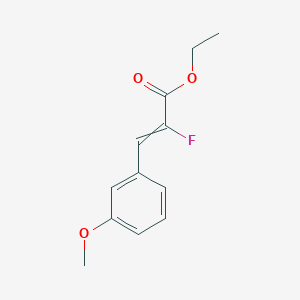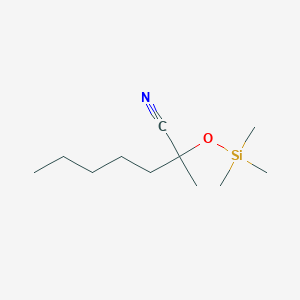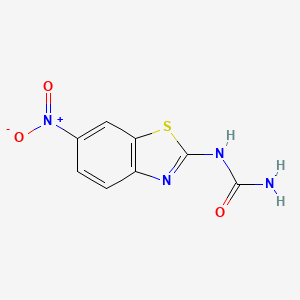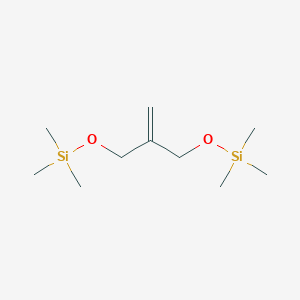
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of tetramethylsilane with a suitable diol in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to remove impurities and obtain a high-purity final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and the specific reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce various organosilicon derivatives. Substitution reactions can lead to the formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane exerts its effects involves its interaction with specific molecular targets. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The pathways involved in these reactions depend on the specific context and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,8,8-Tetramethyl-5-[(trimethylsilyl)oxy]-3,7-dioxa-2,8-disilanonane
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl (9E,12E,15E)-9,12,15-octadecatrienoate
Uniqueness
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane is unique due to its specific molecular structure, which includes both silicon and oxygen atoms in a non-linear arrangement. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity and the ability to form stable bonds with other elements.
Propriétés
Numéro CAS |
105857-45-2 |
|---|---|
Formule moléculaire |
C10H24O2Si2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
trimethyl-[2-(trimethylsilyloxymethyl)prop-2-enoxy]silane |
InChI |
InChI=1S/C10H24O2Si2/c1-10(8-11-13(2,3)4)9-12-14(5,6)7/h1,8-9H2,2-7H3 |
Clé InChI |
ZUVADTWWIQHATK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC(=C)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
